molecular formula C18H20N2O5S B3017123 N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 941925-04-8

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B3017123
CAS No.: 941925-04-8
M. Wt: 376.43
InChI Key: DGAIAFDTRLSKCS-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide is an organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The compound also contains methoxy groups (-OCH3) and a thioether linkage (-S-), which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves multiple steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of methoxy groups to the aromatic ring.

    Thioether Formation: Formation of the thioether linkage.

    Amidation: Formation of the amide bond.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and thiols for thioether formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitroaromatic compounds.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various biochemical pathways. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-((4-methoxyphenyl)thio)butanamide: Lacks the nitro group.

    N-(4-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide: Lacks one methoxy group.

    N-(4-methoxy-2-nitrophenyl)-4-((4-methylphenyl)thio)butanamide: Contains a methyl group instead of a methoxy group.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-13-5-8-15(9-6-13)26-11-3-4-18(21)19-16-10-7-14(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIAFDTRLSKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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